molecular formula C4H10N2O3S B2959196 N-(2-sulfamoylethyl)acetamide CAS No. 1251040-48-8

N-(2-sulfamoylethyl)acetamide

Cat. No.: B2959196
CAS No.: 1251040-48-8
M. Wt: 166.2
InChI Key: KIIYCLNDWWQUCE-UHFFFAOYSA-N
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Description

N-(2-sulfamoylethyl)acetamide is an organic compound with the molecular formula C4H10N2O3S It is a derivative of acetamide, featuring a sulfamoylethyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(2-sulfamoylethyl)acetamide can be synthesized through the reaction of acetamide with 2-chloroethanesulfonamide under basic conditions. The reaction typically involves the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain a controlled environment, minimizing side reactions and maximizing the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: N-(2-sulfamoylethyl)acetamide undergoes various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield acetic acid and 2-sulfamoylethylamine.

    Oxidation: Oxidative reactions can convert the sulfamoylethyl group into sulfonic acid derivatives.

    Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products:

    Hydrolysis: Acetic acid and 2-sulfamoylethylamine.

    Oxidation: Sulfonic acid derivatives.

    Substitution: Various substituted amides and related compounds.

Scientific Research Applications

N-(2-sulfamoylethyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-sulfamoylethyl)acetamide involves its interaction with specific molecular targets, such as enzymes. For instance, as a dihydrofolate reductase inhibitor, it binds to the active site of the enzyme, preventing the reduction of dihydrofolate to tetrahydrofolate, which is essential for DNA synthesis and cell division . This inhibition can lead to the suppression of bacterial growth or cancer cell proliferation.

Comparison with Similar Compounds

Uniqueness: N-(2-sulfamoylethyl)acetamide is unique due to the presence of the sulfamoylethyl group, which imparts distinct chemical properties and biological activities. This functional group allows for specific interactions with enzymes and other biological targets, making it a valuable compound in medicinal chemistry and other research areas.

Properties

IUPAC Name

N-(2-sulfamoylethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O3S/c1-4(7)6-2-3-10(5,8)9/h2-3H2,1H3,(H,6,7)(H2,5,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIIYCLNDWWQUCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCS(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251040-48-8
Record name N-(2-sulfamoylethyl)acetamide
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